molecular formula C6H6BrClN2OS B11772093 5-Bromo-4-chloro-6-methoxy-2-(methylthio)pyrimidine

5-Bromo-4-chloro-6-methoxy-2-(methylthio)pyrimidine

Cat. No.: B11772093
M. Wt: 269.55 g/mol
InChI Key: VXNOBUUGBPTLAM-UHFFFAOYSA-N
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Description

5-Bromo-4-chloro-6-methoxy-2-(methylthio)pyrimidine is a heterocyclic compound that belongs to the pyrimidine family It is characterized by the presence of bromine, chlorine, methoxy, and methylthio substituents on the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-chloro-6-methoxy-2-(methylthio)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include substituted pyrimidines with various functional groups.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Coupling Reactions: Products include biaryl compounds.

Scientific Research Applications

5-Bromo-4-chloro-6-methoxy-2-(methylthio)pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 5-Bromo-4-chloro-6-methoxy-2-(methylthio)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-4-chloro-2-(methylthio)pyrimidine: Lacks the methoxy group.

    5-Bromo-4-methoxy-2-(methylthio)pyrimidine: Lacks the chlorine group

Uniqueness

5-Bromo-4-chloro-6-methoxy-2-(methylthio)pyrimidine is unique due to the combination of substituents on the pyrimidine ring, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C6H6BrClN2OS

Molecular Weight

269.55 g/mol

IUPAC Name

5-bromo-4-chloro-6-methoxy-2-methylsulfanylpyrimidine

InChI

InChI=1S/C6H6BrClN2OS/c1-11-5-3(7)4(8)9-6(10-5)12-2/h1-2H3

InChI Key

VXNOBUUGBPTLAM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=NC(=N1)SC)Cl)Br

Origin of Product

United States

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